molecular formula CF3SO3H<br>CHF3O3S B052903 Trifluoromethanesulfonic acid CAS No. 1493-13-6

Trifluoromethanesulfonic acid

Cat. No. B052903
CAS RN: 1493-13-6
M. Wt: 150.08 g/mol
InChI Key: ITMCEJHCFYSIIV-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonic acid, also known as triflic acid (CF3SO3H, TfOH), is a strong, highly reactive acid used in various chemical reactions and synthesis processes. Its unique properties stem from its high protonating power and low nucleophilicity, enabling it to generate cationic species from organic molecules for spectral detection and transformation studies. Triflic acid is particularly valued in electrophilic aromatic substitution reactions, carbon-carbon and carbon-heteroatom bond formation, isomerizations, and the synthesis of carbo- and heterocyclic structures (Kazakova & Vasilyev, 2017).

Synthesis Analysis

Triflic acid plays a crucial role in the synthesis of new organic compounds, owing to the simplicity and efficiency of the reactions it promotes. Its application extends to natural and organometallic compounds chemistry, where it facilitates the formation of complex structures with high efficiency and under mild conditions (Kazakova & Vasilyev, 2017).

Molecular Structure Analysis

The molecular structure of triflic acid and its derivatives, such as scandium trifluoromethanesulfonate, has been extensively studied. These studies shed light on the acid's high gas-phase acidity and the effects of electron delocalization on its chemical properties, which are critical for its reactivity and application in synthesis processes (Haas et al., 1996).

Chemical Reactions and Properties

Triflic acid's chemical properties make it an excellent catalyst for various reactions, including isomerizations and cyclisations. Its ability to catalyze the isomerization of kinetic enol derivatives to thermodynamically favored isomers and to induce cyclization reactions demonstrates its versatility and utility in organic synthesis (Lee et al., 2011; Haskins & Knight, 2002).

Physical Properties Analysis

The physical properties of triflic acid, such as its solvation effects and behavior in non-aqueous solvents, have been the subject of detailed studies. These properties are essential for understanding and predicting the outcomes of reactions involving triflic acid, particularly in solvation theory and non-aqueous chemistry (Paddison et al., 1997; Fujinaga & Sakamoto, 1977).

Chemical Properties Analysis

The chemical properties of triflic acid, including its role as a superacid in various reactions and its ability to activate C-F bonds for arylation reactions, highlight its significance in synthetic organic chemistry. Its strength as an acid and its utility in activating difficult-to-react bonds under mild conditions make it a valuable tool for chemists (Posternak et al., 2009; Wang & Hu, 2009).

Scientific Research Applications

  • Catalytic Applications :

    • Trifluoromethanesulfonic acid is a highly effective catalyst in acylation reactions. It's particularly potent for acylating not only primary alcohols but also sterically-hindered secondary or tertiary alcohols, useful in macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
    • It is one of the superior catalysts for C- and/or O-acylation, with broad applicability under mild and neat conditions. Its unique controllability in catalytic activity is notable (Tachrim et al., 2017).
  • Organic Synthesis :

    • In organic synthesis, trifluoromethanesulfonic acid assists in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, syntheses of carbo and heterocyclic structures, and more. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules for spectral detection and study (Kazakova & Vasilyev, 2017).
  • Electrochemical Applications :

    • Trifluoromethanesulfonic acid is used in cyclic voltammetry as a solvent, facilitating electrochemistry up to +3 V. Its use as an electrolyte in fuel cell systems is due to the enhanced rate of oxygen reduction (Bernhard et al., 1990).
  • Fuel Cell Applications :

    • It resembles Nafion® in structure and has applications in direct alcohol fuel cells, demonstrated in the formation of membranes by the fixation of erbium triflate salts into the Nafion structure (Barbora et al., 2009).
  • Polymer Science :

    • Employed as a catalyst for the cyclization of polyisoprene, trifluoromethanesulfonic acid has shown higher efficiency compared to other strong acids like methanesulfonic acid (Chan & Lin, 2006).

Safety And Hazards

Trifluoromethanesulfonic acid is considered hazardous . It is corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

Future Directions

Trifluoromethanesulfonic acid is one of the superior catalysts for acylation . The catalytic activity of triflic acid in C- and/or O-acylation has broadened the use of various substrates under mild and neat or forced conditions . This suggests that trifluoromethanesulfonic acid has potential for further applications in organic chemistry .

properties

IUPAC Name

trifluoromethanesulfonic acid
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InChI

InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMCEJHCFYSIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(F)(F)(F)S(=O)(=O)O
Source PubChem
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Molecular Formula

CF3SO3H, CHF3O3S
Record name Trifluoromethanesulfonic acid
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Related CAS

2794-60-7 (barium salt), 2923-28-6 (silver(+1) salt)), 33454-82-9 (lithium salt), 54010-75-2 (zinc salt)
Record name Trifluoromethanesulfonic acid
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DSSTOX Substance ID

DTXSID2044397
Record name Trifluoromethanesulfonic acid
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Molecular Weight

150.08 g/mol
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Physical Description

Colorless hygroscopic liquid; [Merck Index]
Record name Trifluoromethanesulfonic acid
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Product Name

Trifluoromethanesulfonic acid

CAS RN

1493-13-6
Record name Trifluoromethanesulfonic acid
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Record name Trifluoromethanesulfonic acid
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Record name Methanesulfonic acid, 1,1,1-trifluoro-
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Record name Trifluoromethanesulphonic acid
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Record name TRIFLIC ACID
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Synthesis routes and methods I

Procedure details

A 30.0 g quantity of N-methoxymethyl-N-methylpyrrolidinium chloride prepared in Example 10 was dissolved in 30.0 g of MeOH, and 80.0 g of methanol solution of 35 wt. % trifluoromethanesulfonic acid was added to the solution. The mixture was heated at 130° C. in a nitrogen stream to remove hydrogen chloride produced as a by-product, an excess of trifluoromethanesulfonic acid and methanol, giving 49.0 g of the desired product.
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Name
N-methoxymethyl-N-methylpyrrolidinium chloride
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30 g
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80 g
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Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
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Reaction Step One
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Cc1cc(Nc2cc3cc(O)ccc3c(-c3ccc(F)cc3F)n2)n[nH]1
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reactant
Reaction Step One
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Reaction Step One

Synthesis routes and methods III

Procedure details

That is, CH3SO2F is subjected to electrolytic fluorination using HF to obtain CF3SO2F. The resultant CF3SO2F is subjected to hydrolysis using KOH to obtain CF3SO3K. The CF3SO3K obtained is subjected to acid decomposition with the use of concentrated H2SO4 and if necessary, additionally fuming sulfuric acid at elevated temperature and under reduced pressure to obtain a CF3SO3H-containing reaction product. The reaction product obtained is subjected to simple distillation at a temperature of from 120° to 200° C. and under condition of reduced pressure of from 50 to 10 Torr to obtain a distillate of CF3SO3H. Thus, there is obtained a crude product of CF3SO3H. This CF3SO3H product still contains a certain amount of those impurities as above described.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethanesulfonic acid
Reactant of Route 2
Trifluoromethanesulfonic acid
Reactant of Route 3
Trifluoromethanesulfonic acid
Reactant of Route 4
Trifluoromethanesulfonic acid
Reactant of Route 5
Trifluoromethanesulfonic acid
Reactant of Route 6
Trifluoromethanesulfonic acid

Citations

For This Compound
21,000
Citations
RD Howells, JD Mc Cown - Chemical Reviews, 1977 - ACS Publications
… The nonoxidizing nature of trifluoromethanesulfonic acid can be beneficial in minimizing or eliminating side reactions in … 7 Trifluoromethanesulfonic acid has been given the common …
Number of citations: 539 pubs.acs.org
AN Kazakova, AV Vasilyev - Russian Journal of Organic Chemistry, 2017 - Springer
… decade on the use of trifluoromethanesulfonic acid (triflic acid, … nucleophilicity makes trifluoromethanesulfonic acid capable … reactions promoted by trifluoromethanesulfonic acid make it …
Number of citations: 52 link.springer.com
ASB Edge, CR Faltynek, L Hof, LE Reichert Jr… - Analytical …, 1981 - Elsevier
A new method for the chemical deglycosylation of glycoproteins is described. Treatment of fetuin with trifluoromethanesulfonic acid at 0 or 25C results in rapid cleavage of peripheral …
Number of citations: 911 www.sciencedirect.com
GE Salnikov, AM Genaev, VG Vasiliev… - Organic & Biomolecular …, 2012 - pubs.rsc.org
Interaction of acetonitrile with trifluoromethanesulfonic acid has been studied by multinuclear NMR and ESI-MS. It has been found that the interaction results in formation of a great …
Number of citations: 31 pubs.rsc.org
T Fujinaga, I Sakamoto - Journal of Electroanalytical Chemistry and …, 1977 - Elsevier
… Moreover, trifluoromethanesulfonic acid is a particularly … trifluoromethanesulfonic acid should be a typical strong acid in wide variety of solvents, studies on trifluoromethanesulfonic acid …
Number of citations: 115 www.sciencedirect.com
SJ Paddison, LR Pratt, T Zawodzinski, DW Reagor - Fluid Phase Equilibria, 1998 - Elsevier
Reported here are theoretical calculations on the trifluoromethanesulfonic (triflic) acid with and without an additional water molecule, establishing molecular scale information necessary …
Number of citations: 63 www.sciencedirect.com
K Bartmann, D Mootz - Acta Crystallographica Section C: Crystal …, 1990 - scripts.iucr.org
… of two strong Brønsted acids: (I) fluorosulfuric acid and (II) trifluoromethanesulfonic acid … : (I) Fluorosulfuric Acid and (II) Trifluoromethanesulfonic Acid, BY KLEMENS BARTMANN AND …
Number of citations: 30 scripts.iucr.org
NC Marziano, L Ronchin, C Tortato, A Zingales… - Journal of Molecular …, 2001 - Elsevier
The acidic properties of CF 3 SO 3 H/SiO 2 acid catalysts have been investigated by the protonation of weak bases (B) (B+H + ⇌BH + ) and the proton-transfer process from (H + A − ) to (…
Number of citations: 34 www.sciencedirect.com
S Saito, S SAITO, T Ohwada, K Shudo - … and pharmaceutical bulletin, 1991 - jstage.jst.go.jp
The acidity function (H 0) of mixtures of trifluoromethanesulfonic acid (TFSA) and trifluoroacetic acid (TFA) was measured. Nonaqueous acid systems based on TFSA, which is distillable…
Number of citations: 60 www.jstage.jst.go.jp
M Sampoli, NC Marziano, C Tortato - The Journal of Physical …, 1989 - ACS Publications
Trifluoromethanesulfonic acid (TFMSA) is one of the strongest of all known monoprotic acids as appears from the data available when the compound is studied as both solute and …
Number of citations: 26 pubs.acs.org

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